

spectroscopic analysis of 2-amino-N-ethylbenzamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-amino-N-ethylbenzamide

Cat. No.: B184121

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Spectroscopic Analysis of 2-Amino-N-ethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of **2-amino-N-ethylbenzamide**, a key chemical intermediate in pharmaceutical synthesis. The following sections present predicted data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous compounds. This guide also includes detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

- IUPAC Name: **2-amino-N-ethylbenzamide**
- Molecular Formula: $\text{C}_9\text{H}_{12}\text{N}_2\text{O}$ [1][2]
- Molecular Weight: 164.21 g/mol [1]
- CAS Number: 32212-29-6 [1][2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-amino-N-ethylbenzamide**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	m	2H	Ar-H
~6.6-6.8	m	2H	Ar-H
~6.0 (broad s)	s	1H	NH (amide)
~4.5 (broad s)	s	2H	NH ₂ (amine)
3.45	q	2H	CH ₂
1.25	t	3H	CH ₃

Predicted values are based on analogous compounds such as N-ethylbenzamide and substituted anilines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (amide)
~148	Ar-C (C-NH ₂)
~132	Ar-CH
~128	Ar-CH
~118	Ar-C (C-C=O)
~116	Ar-CH
~115	Ar-CH
~35	CH ₂
~15	CH ₃

Predicted values are based on analogous compounds such as N-ethylbenzamide and 2-amino-N,N-diethylbenzamide.[\[3\]](#)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (two bands)	N-H stretch (primary amine)
3300-3250	Medium, Broad	N-H stretch (secondary amide)
~1630	Strong	C=O stretch (Amide I)
~1590	Medium	N-H bend (primary amine)
~1540	Medium	N-H bend (secondary amide, Amide II)
1300-1200	Medium	C-N stretch (aromatic amine)
750	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
164	$[M]^+$ (Molecular Ion)
149	$[M - CH_3]^+$
120	$[M - C_2H_5NH]^+$ or $[C_7H_6NO]^+$
106	$[C_7H_6O]^+$
92	$[C_6H_6N]^+$
77	$[C_6H_5]^+$

Experimental Protocols

NMR Spectroscopy

Protocol for 1H and ^{13}C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-amino-N-ethylbenzamide** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum with a 90° pulse angle.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
 - Typically, 16-64 scans are sufficient to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire the spectrum with proton decoupling.
- Set the spectral width to cover the range of 0 to 200 ppm.
- Use a relaxation delay of 2-5 seconds.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

- Sample Preparation: Place a small amount of solid **2-amino-N-ethylbenzamide** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
- Data Collection: Typically, spectra are collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-adding 16 or 32 scans usually provides a high-quality spectrum.
- Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

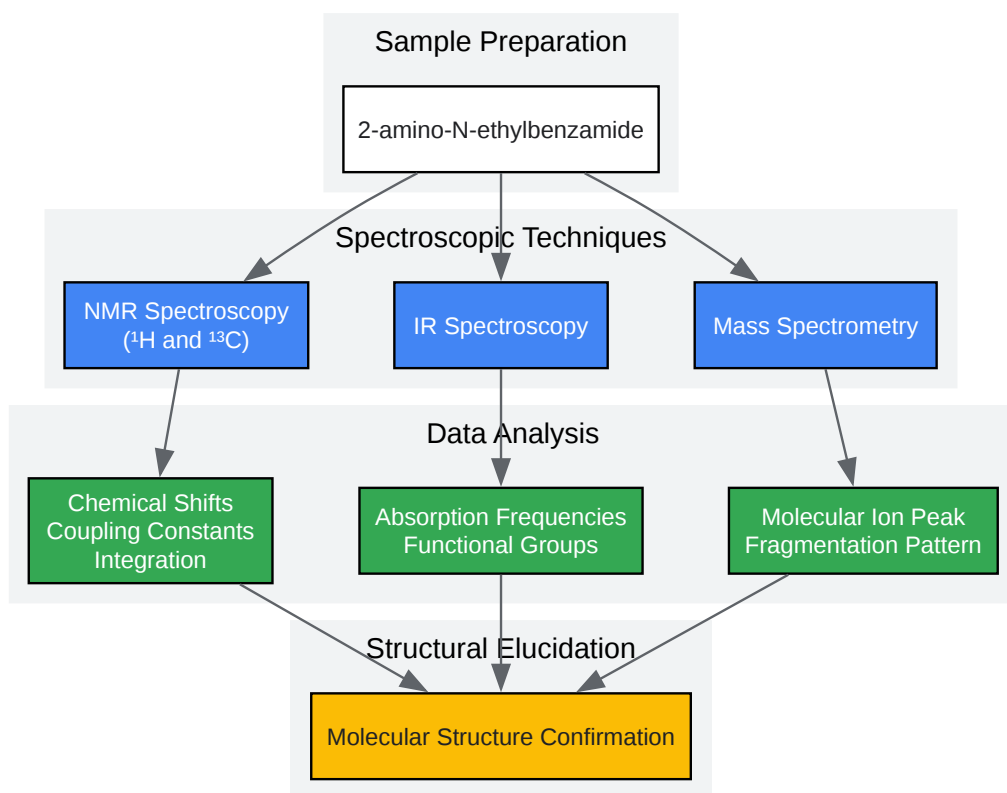
Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and record their abundance.
- **Data Representation:** The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-amino-N-ethylbenzamide**.

Spectroscopic Analysis Workflow for 2-amino-N-ethylbenzamide



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Caption: Workflow for the spectroscopic analysis of **2-amino-N-ethylbenzamide**.

This diagram illustrates the process from sample preparation through various spectroscopic techniques to data analysis and final structural confirmation. Each spectroscopic method provides unique information that, when combined, allows for a comprehensive understanding of the molecule's structure.

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